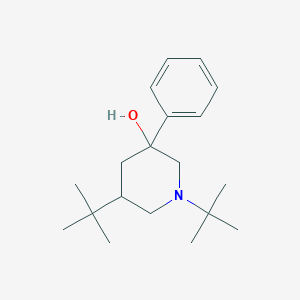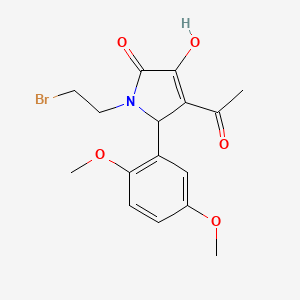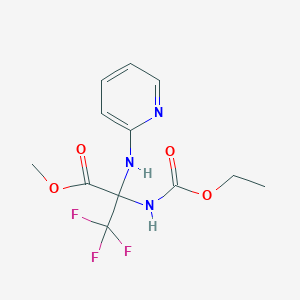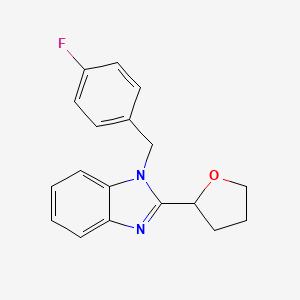
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a phenyl ring and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate typically involves the reaction of 2-chloro-2-methylpropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products
Substitution: Formation of 2-azido-2-methyl-3-(phenylsulfonyl)propanoate or 2-thiocyanato-2-methyl-3-(phenylsulfonyl)propanoate.
Reduction: Formation of 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate.
Oxidation: Formation of 2-chloro-2-methyl-3-(phenylsulfonyl)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonyl group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl and ester groups, which stabilize the transition states and intermediates during reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate: Similar structure but with a sulfide group instead of a sulfonyl group.
Methyl 2-bromo-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a sulfonyl and ester group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H13ClO4S |
|---|---|
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
methyl 3-(benzenesulfonyl)-2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(12,10(13)16-2)8-17(14,15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
FLTITFIUOIRWRP-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)

![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)

![1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)


![1-(3-chloro-4-fluorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11050574.png)
![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)

![4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11050597.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)